Scillascillone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

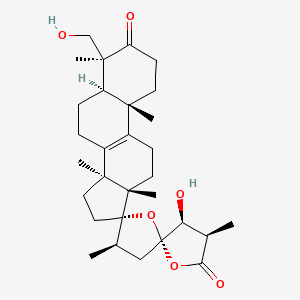

Scillascillone is a lanostane-type triterpenoid compound isolated from the ethanol extract of the whole plants of Scilla scilloides . This compound, along with scillascillol and scillascilloside B-1, was identified through extensive spectroscopic studies . Scilla scilloides, a perennial herb belonging to the Liliaceae family, has been traditionally used in Chinese medicine for promoting blood circulation, analgesia, anti-inflammation, and treating heart failure and arrhythmia .

Aplicaciones Científicas De Investigación

Scillascillone has several scientific research applications:

Chemistry: It is used in the study of lanostane-type triterpenoids and their chemical properties.

Biology: this compound is studied for its biological activities, including its potential anti-inflammatory and analgesic effects.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating heart failure and arrhythmia.

Safety and Hazards

Métodos De Preparación

Scillascillone is typically isolated from the ethanol extract of Scilla scilloides . The isolation process involves extracting the whole plant with ethanol, followed by purification using chromatographic techniques . The molecular formula of this compound is determined to be C30H44O6 based on negative-ion high-resolution electrospray ionization mass spectrometry (HRESIMS) .

Análisis De Reacciones Químicas

Scillascillone, like other lanostane-type triterpenoids, can undergo various chemical reactions. These include:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Mecanismo De Acción

The mechanism of action of scillascillone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence the activity of certain proteins and enzymes .

Comparación Con Compuestos Similares

Scillascillone is unique among lanostane-type triterpenoids due to its specific structure and biological activities. Similar compounds include:

Scillascillol: Another lanostane-type triterpenoid isolated from Scilla scilloides.

Scillascilloside B-1: A norlanostane-triterpene glycoside also isolated from Scilla scilloides.

15-Deoxoeucosterol: A known norlanostane compound with similar structural features.

3-Dehydro-15-deoxoeucosterol: Another norlanostane compound with structural similarities. These compounds share similar structural frameworks but differ in their functional groups and specific biological activities.

Propiedades

InChI |

InChI=1S/C30H44O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21,23,31,33H,7-16H2,1-6H3/t17-,18-,21-,23+,25-,26-,27+,28+,29+,30-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNYMVDUKNBNHT-LOBUHZSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(=O)C6(C)CO)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CCC(=O)[C@]6(C)CO)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347570 |

Source

|

| Record name | Scillascillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2023822-40-2 |

Source

|

| Record name | Scillascillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.